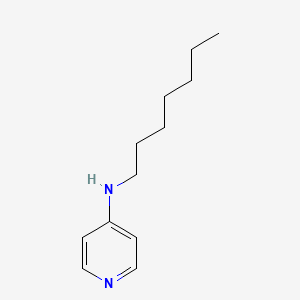

4-(Heptylamino)pyridine

描述

属性

分子式 |

C12H20N2 |

|---|---|

分子量 |

192.30 g/mol |

IUPAC 名称 |

N-heptylpyridin-4-amine |

InChI |

InChI=1S/C12H20N2/c1-2-3-4-5-6-9-14-12-7-10-13-11-8-12/h7-8,10-11H,2-6,9H2,1H3,(H,13,14) |

InChI 键 |

OZFGBTUVLHXPFW-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCNC1=CC=NC=C1 |

产品来源 |

United States |

相似化合物的比较

Structural and Physical Properties

The table below compares 4-(Heptylamino)pyridine with structurally related pyridine derivatives, highlighting molecular weight, melting point, substituent effects, and key applications.

*Estimated based on analogs.

Key Observations:

- Alkyl Chain Length : Increasing alkyl chain length (e.g., heptyl vs. methyl) enhances lipophilicity (LogP), as seen in 5-Heptyl-2-[4-(hexyloxy)phenyl]pyrimidine (LogP 5.1) . This property correlates with improved membrane permeability but may reduce aqueous solubility.

- Substituent Effects: Electron-withdrawing groups (e.g., -NO₂, -Cl) increase molecular weight and melting points (e.g., 287°C for nitro-substituted derivatives) . Chloro substituents also contribute to antibacterial activity .

- Catalytic Activity: Shorter alkyl chains (e.g., methyl or ethyl in 4-Diethylaminopyridine) favor nucleophilic catalysis due to reduced steric hindrance .

Antimicrobial Activity

- Nitro- and Chloro-Substituted Derivatives: Compounds like 2-Amino-4-(2-Chloro-5-(4-NO₂-Ph)Pyridin-3-Yl)-1-(4-Cl-Ph)Pyridine show moderate to high antibacterial efficacy, with yields of 67–81% in synthesis .

Electronic and Quantum Chemical Properties

- Similar studies on this compound could predict reactivity in drug design or material science.

常见问题

Q. Critical Conditions :

- Solvent : DMF or toluene for SNAr; dioxane for Pd-catalyzed reactions.

- Temperature : 80–110°C for SNAr; 100–120°C for catalytic methods.

- Purification : Silica gel chromatography (60–70% recovery) .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Q. Key Techniques :

- NMR : ¹H NMR (δ 8.3–8.5 ppm for pyridine protons; δ 1.2–1.6 ppm for heptyl chain) and ¹³C NMR (pyridine carbons at 145–155 ppm) confirm structure .

- Mass Spectrometry : ESI-MS or EI-MS for molecular ion ([M+H]⁺ expected at m/z 209.2) .

- X-ray Crystallography : Resolves supramolecular interactions (e.g., π-stacking, H-bonding) in single crystals grown via slow solvent evaporation (e.g., ethanol/water) .

- HPLC : Purity analysis using C18 columns with acetonitrile/water mobile phases .

Advanced: How can researchers analyze the supramolecular interactions of this compound in crystal structures?

X-ray diffraction reveals intermolecular forces critical for material or pharmaceutical properties. For example:

- C–H⋯π Interactions : Pyridine rings often engage in C–H⋯π bonds (distance ~2.7–3.0 Å), forming dimers or chains .

- Hydrophobic Packing : The heptyl chain aligns via van der Waals interactions, creating lamellar networks .

- Hydrogen Bonding : N–H groups (if protonated) may form H-bonds with adjacent pyridine N atoms (d(N⋯H) ~2.1 Å) .

Q. Methodological Steps :

Grow crystals via solvent diffusion (e.g., hexane/ethyl acetate).

Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).

Refine structures using software like SHELXL .

Advanced: What strategies can resolve contradictions in reactivity data when modifying the heptyl chain of this compound?

Contradictions often arise from varying steric/electronic effects or synthetic conditions. Systematic approaches include:

- Control Experiments : Compare yields under identical conditions (solvent, temperature, catalyst).

- Computational Modeling : Use DFT (e.g., Gaussian 09) to calculate activation barriers for substitution reactions .

- Kinetic Studies : Monitor reaction progress via in-situ NMR to identify intermediates .

- Crystallographic Analysis : Correlate chain conformation (e.g., gauche vs. anti) with reactivity .

Example : Shorter alkyl chains may favor faster SNAr due to reduced steric hindrance, while longer chains enhance hydrophobic aggregation in crystals .

Advanced: How does the alkyl chain length in this compound derivatives influence their biological activity?

Structure-activity relationships (SAR) can be explored via antimicrobial assays (Table 1). Analogous studies on pyridine derivatives show:

| Alkyl Chain Length | MIC (µg/mL) Against S. aureus | Key Interaction |

|---|---|---|

| C7 (Heptyl) | 16–32 | Hydrophobic packing |

| C5 (Pentyl) | 32–64 | Reduced membrane disruption |

| C12 (Dodecyl) | 8–16 | Enhanced lipid bilayer penetration |

Q. Methodology :

Synthesize derivatives with varying chain lengths.

Perform MIC assays using broth microdilution (CLSI guidelines).

Analyze membrane permeabilization via fluorescence assays (e.g., propidium iodide uptake) .

Advanced: What are the challenges in achieving enantioselective synthesis of this compound derivatives?

Chiral induction is difficult due to the planar pyridine ring. Strategies include:

- Chiral Auxiliaries : Attach a temporary chiral group (e.g., Evans oxazolidinones) during synthesis .

- Asymmetric Catalysis : Use Pd/(R)-BINAP complexes to control stereochemistry during amination .

- Chromatographic Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak IA column) .

Key Consideration : Steric hindrance from the heptyl chain may reduce enantiomeric excess (ee) by limiting catalyst access .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。